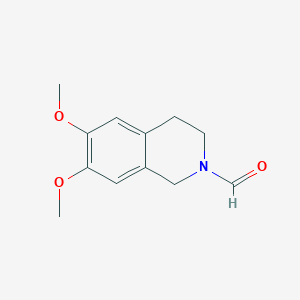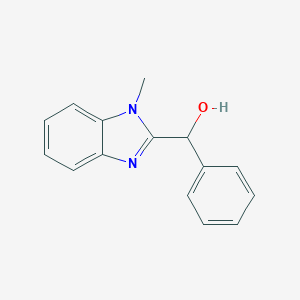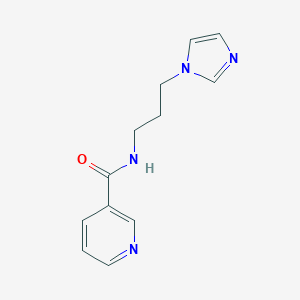![molecular formula C18H20N2O4S B364161 2-(3,5-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 300712-88-3](/img/structure/B364161.png)
2-(3,5-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3,5-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a thiophene-based analog . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds, including “this compound”, is characterized by a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, the oxidation of certain thiophene derivatives with meta-Chloroperbenzoic acid (MCPBA) has been reported .Physical And Chemical Properties Analysis
Thiophene and its derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might involve exploring the biological activities of “2-(3,5-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” and its potential applications in medicine and other fields.
Mechanism of Action
Target of Action
Thiophene derivatives are known for their diverse biological activities, which include antiarrhythmic, serotonin antagonist, and antianxiety properties, as well as their potential as antimicrobial agents and enzyme inhibitors .
Mode of Action
It is part of a broader class of thiophene derivatives, which have been the subject of various studies due to their potential pharmacological activities. The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. Substituents on the thiophene ring, such as the dimethoxybenzamido group, can significantly influence the compound’s electronic properties and, consequently, its biological activity.
Biochemical Pathways
For example, some thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.
Action Environment
These properties could potentially be influenced by environmental factors.
properties
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-11-7-10(8-12(9-11)24-2)17(22)20-18-15(16(19)21)13-5-3-4-6-14(13)25-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGDHEPSPRNSKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-Adamantyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364097.png)
![6-(1-Adamantyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364099.png)

![N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B364136.png)

![N-[4-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B364166.png)

![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B364169.png)
![Ethyl 2-[(4-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B364182.png)
![N-{4-[4-(propan-2-yl)benzamido]phenyl}furan-2-carboxamide](/img/structure/B364191.png)
![Methyl 2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoate](/img/structure/B364203.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B364214.png)
![N-[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B364218.png)